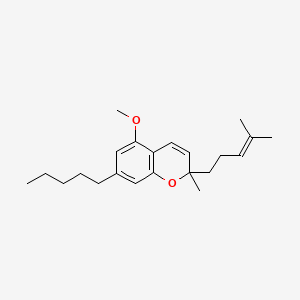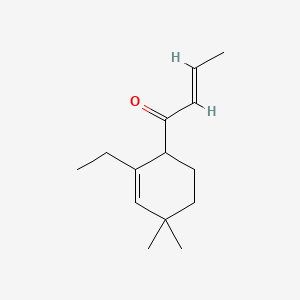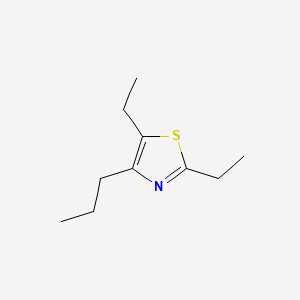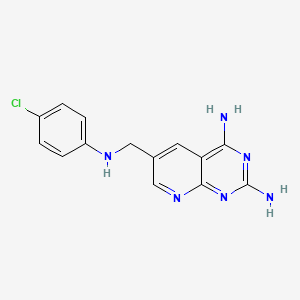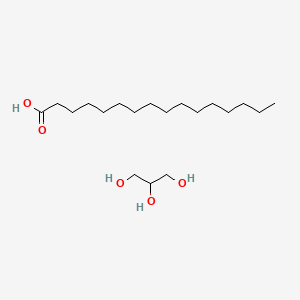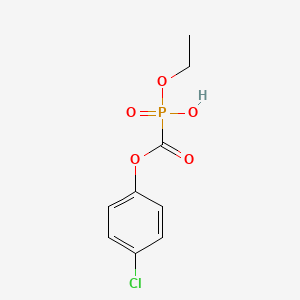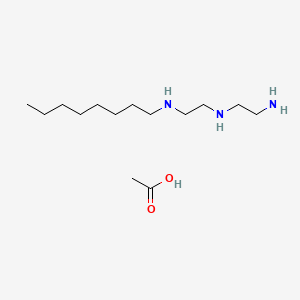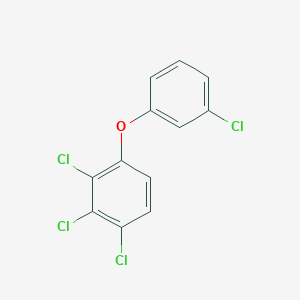
2,3,3',4-Tetrachlorodiphenyl ether
Overview
Description
2,3,3’,4-Tetrachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) with the molecular formula C12H6Cl4O. It is part of a larger family of compounds known for their structural similarity to polychlorinated biphenyls (PCBs), which are known for their potential toxic effects . This compound is used in various industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be controlled to achieve the desired degree of chlorination. One common method is the reaction of diphenyl ether with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 2,3,3’,4-Tetrachlorodiphenyl ether often employs large-scale chlorination reactors where diphenyl ether is exposed to chlorine gas. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Chlorinated phenols and quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various halogenated diphenyl ethers depending on the substituent introduced.
Scientific Research Applications
2,3,3’,4-Tetrachlorodiphenyl ether is utilized in several scientific research fields:
Chemistry: It is used as a reference material in analytical chemistry for studying the behavior of chlorinated compounds.
Biology: Research on its toxicological effects helps understand the impact of PCDEs on biological systems.
Medicine: Studies investigate its potential effects on human health and its role as an environmental contaminant.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,3’,4-Tetrachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can alter the expression of various genes involved in xenobiotic metabolism. This interaction can lead to toxic effects similar to those observed with certain PCBs .
Comparison with Similar Compounds
2,3,3’,4-Tetrachlorodiphenyl ether is compared with other polychlorinated diphenyl ethers (PCDEs) and polychlorinated biphenyls (PCBs):
Similar Compounds: Other PCDEs such as 2,3,4,4’-Tetrachlorodiphenyl ether and 3,3’,4,4’-Tetrachlorodiphenyl ether.
Properties
IUPAC Name |
1,2,3-trichloro-4-(3-chlorophenoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-7-2-1-3-8(6-7)17-10-5-4-9(14)11(15)12(10)16/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZISEKJPNSBPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877038 | |
| Record name | 2,3,3',4-Tetrachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220002-39-1 | |
| Record name | 2,3,3',4-Tetrachlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220002391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4-TETRACHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I1M9A48IQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






